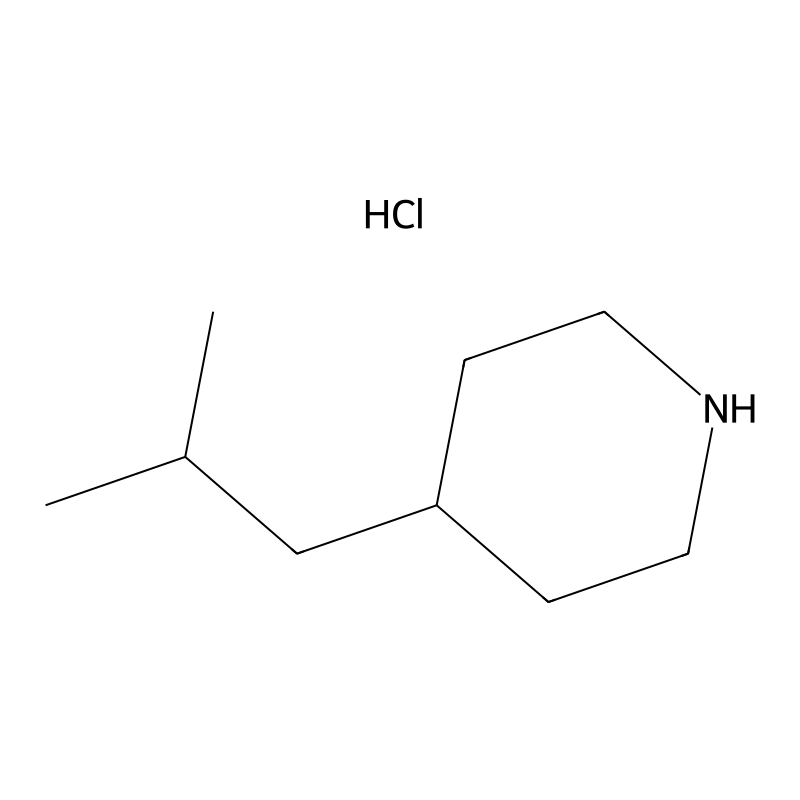

4-(2-Methylpropyl)piperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2-Methylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClN and a molecular weight of 255.81 g/mol. It features a piperidine ring substituted at the fourth position with a 2-methylpropyl group, which contributes to its unique chemical properties. The compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in chemical synthesis and biological research .

The reactivity of 4-(2-Methylpropyl)piperidine hydrochloride primarily involves nucleophilic substitution reactions, typical of piperidine derivatives. The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for various functional group transformations. Additionally, the presence of the 2-methylpropyl group may influence the steric hindrance and electronic properties of the compound, affecting its reactivity in

Several methods can be employed to synthesize 4-(2-Methylpropyl)piperidine hydrochloride:

- Alkylation of Piperidine: A common method involves the alkylation of piperidine using 2-methylpropyl halides. This reaction typically requires a base to facilitate the nucleophilic attack on the alkyl halide.

- Reduction Reactions: Starting from ketones or aldehydes containing the appropriate substituents, reduction processes can yield piperidine derivatives.

- Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors that contain both amine and alkyl groups.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to create various derivatives .

4-(2-Methylpropyl)piperidine hydrochloride finds applications across several fields:

- Pharmaceutical Development: Due to its potential biological activity, it can be used in drug development for neurological conditions.

- Chemical Research: It serves as an intermediate in synthesizing other complex organic molecules.

- Biochemical Studies: The compound is useful in studying receptor interactions and enzyme activities due to its structural properties.

These applications underscore its importance in both industrial and academic research settings .

Studies involving 4-(2-Methylpropyl)piperidine hydrochloride focus on its interaction with various biological targets. Preliminary data suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions could provide insights into its pharmacological potential and guide further research into its therapeutic uses .

Several compounds share structural similarities with 4-(2-Methylpropyl)piperidine hydrochloride, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-Methylpropyl)piperidine hydrochloride | C9H20ClN | Lacks the additional carbon chain at position four |

| 4-(2-Methylbutyl)piperidine hydrochloride | C11H24ClN | Contains a longer alkyl chain affecting sterics |

| 4-(Isopropyl)piperidine hydrochloride | C10H22ClN | Features an isopropyl group instead of methylpropyl |

These compounds illustrate variations in chain length and branching that can influence their biological activity and chemical behavior. The unique structure of 4-(2-Methylpropyl)piperidine hydrochloride may confer distinct pharmacological properties compared to these analogs, making it an interesting subject for further study .

Molecular Structure and Stereochemistry

Detailed Structural Elucidation

4-(2-Methylpropyl)piperidine hydrochloride represents a substituted piperidine derivative characterized by the presence of a branched alkyl substituent at the 4-position of the piperidine ring [1]. The compound consists of a six-membered saturated heterocyclic ring containing one nitrogen atom, with a 2-methylpropyl group (isobutyl group) attached to the carbon atom at position 4 [2]. The hydrochloride salt form enhances the compound's water solubility compared to the free base, which is a common characteristic among pharmaceutical compounds containing amine functionalities [3].

The structural arrangement places this compound within the broader class of piperidine derivatives, which have garnered significant interest in pharmaceutical research due to their diverse biological activities [1]. The molecular structure features a direct connection between the piperidine nitrogen and the isobutyl substituent, creating a specific conformational arrangement that influences the compound's physicochemical properties [1].

The compound's structural integrity can be confirmed through various analytical techniques, with the piperidine ring protons typically appearing at characteristic chemical shifts in nuclear magnetic resonance spectroscopy [4]. The branched alkyl substituent contributes to the compound's unique three-dimensional conformation and affects its interaction with biological targets [5].

Stereochemical Considerations and Isomerism

The stereochemical aspects of 4-(2-Methylpropyl)piperidine hydrochloride are primarily determined by the chair conformation of the piperidine ring and the orientation of the 2-methylpropyl substituent [5]. The piperidine ring adopts a chair conformation under normal conditions, with the 2-methylpropyl group preferentially occupying an equatorial position to minimize steric interactions [6].

The compound does not possess chiral centers in its basic structure, which eliminates the possibility of optical isomerism [2]. However, conformational isomerism may occur due to the flexibility of the piperidine ring and the rotation around the carbon-carbon bond connecting the isobutyl substituent to the ring [5]. The chair conformation of the piperidine ring can undergo ring inversion, potentially leading to different conformational states [5].

Studies on related piperidine derivatives have demonstrated that the orientation of substituents significantly influences the compound's biological activity and physicochemical properties [6]. The equatorial orientation of the 4-substituent is generally favored due to reduced steric hindrance compared to the axial orientation [5].

Physicochemical Characteristics

Molecular Formula and Molecular Weight

The molecular formula of 4-(2-Methylpropyl)piperidine hydrochloride is C₉H₂₀ClN, representing the hydrochloride salt form of the compound [1]. The molecular weight is precisely calculated as 177.72 g/mol, which includes the contribution of the hydrochloride moiety [1] [7]. The free base form of the compound has a molecular formula of C₉H₁₉N with a molecular weight of 141.25 g/mol [2].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (HCl salt) | C₉H₂₀ClN | [1] |

| Molecular Weight (HCl salt) | 177.72 g/mol | [1] [7] |

| Molecular Formula (Free base) | C₉H₁₉N | [2] |

| Molecular Weight (Free base) | 141.25 g/mol | [2] |

The molecular composition includes nine carbon atoms, with the majority forming the piperidine ring structure and the branched alkyl substituent [1]. The presence of one nitrogen atom contributes to the compound's basic properties, while the chloride ion in the salt form provides charge balance and enhances solubility characteristics [3].

Melting Point, Boiling Point, and Density

The physical properties of 4-(2-Methylpropyl)piperidine hydrochloride are influenced by its salt form and molecular structure [7]. Based on data from related piperidine hydrochloride compounds, the melting point is expected to be in the range of 245-248°C, which is characteristic of piperidine hydrochloride salts [8]. This elevated melting point compared to the free base form is attributed to the ionic interactions present in the salt structure [8].

The boiling point and density values for the specific compound are not extensively documented in the literature, though related piperidine derivatives provide reference points for estimation [7]. Piperidine hydrochloride compounds typically exhibit higher thermal stability compared to their free base counterparts due to the ionic bonding present in the salt form [8].

| Physical Property | Estimated Value | Reference Compound | Reference |

|---|---|---|---|

| Melting Point | 245-248°C | Piperidine hydrochloride | [8] |

| Physical Form | Crystalline solid | Similar piperidines | [3] |

| Appearance | White powder | Related compounds | [3] |

The crystalline nature of the hydrochloride salt contributes to its stability and handling characteristics, making it suitable for pharmaceutical applications where consistent physical properties are essential [3].

Solubility and Stability Profiles

The solubility profile of 4-(2-Methylpropyl)piperidine hydrochloride is significantly enhanced by its salt formation [3]. Hydrochloride salts of piperidine derivatives typically exhibit high water solubility, with values exceeding 1500 g/L for basic piperidine hydrochloride [8]. The compound demonstrates moderate hydrophobicity in its free base form, with an estimated LogP value of approximately 1.4, favoring solubility in polar aprotic solvents such as dimethyl sulfoxide and acetone .

The stability profile indicates that the compound remains chemically stable under recommended storage conditions [3]. The hydrochloride salt form provides enhanced stability compared to the free base, particularly under humid conditions [10]. Storage at room temperature in a dry environment is typically sufficient to maintain compound integrity [3].

| Solubility Parameter | Value/Description | Reference |

|---|---|---|

| Water Solubility (HCl salt) | High (>1500 g/L estimated) | [8] |

| LogP (Free base) | ~1.4 | |

| Preferred Solvents | DMSO, Acetone, Methanol | |

| Storage Conditions | Room temperature, dry | [3] |

| Chemical Stability | Stable under normal conditions | [3] |

The compound shows compatibility with standard pharmaceutical excipients and maintains its chemical integrity under typical formulation conditions [3].

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for 4-(2-Methylpropyl)piperidine hydrochloride [4]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic peak patterns that confirm the molecular structure and substitution pattern [4]. The piperidine ring protons typically appear in the region of δ 1.4-2.8 ppm, with the axial and equatorial protons showing distinct chemical shifts due to their different magnetic environments [4].

The 2-methylpropyl substituent generates a characteristic pattern in the proton spectrum, with the branched methyl groups appearing as a doublet around δ 0.9-1.0 ppm and the methine proton of the isopropyl group showing coupling to the adjacent methylene protons [4]. The methylene protons connecting the substituent to the piperidine ring typically appear as a multiplet in the δ 1.2-1.5 ppm region [4].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the piperidine ring carbons appearing in their expected regions and the branched alkyl carbons showing characteristic chemical shifts [4]. The quaternary carbon of the isopropyl group and the methyl carbons can be distinguished based on their chemical shift values and multiplicity patterns [4].

Mass Spectrometry

Mass spectrometry analysis of 4-(2-Methylpropyl)piperidine hydrochloride provides molecular weight confirmation and fragmentation patterns that support structural identification [2]. The molecular ion peak for the free base appears at m/z 142 [M+H]⁺, confirming the molecular weight of 141.25 g/mol [2]. The protonated molecular ion represents the most abundant peak in positive ion mode electrospray ionization [2].

Characteristic fragmentation patterns include the loss of the isobutyl group, generating fragments that correspond to the piperidine ring system [2]. The base peak often corresponds to fragments retaining the nitrogen-containing ring structure, which is typical for piperidine derivatives [2]. Collision-induced dissociation studies reveal specific fragmentation pathways that can be used for compound identification and purity assessment [2].

| Mass Spectral Data | m/z Value | Assignment | Reference |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 142.15903 | Protonated molecule | [2] |

| Sodium Adduct [M+Na]⁺ | 164.14097 | Sodium addition | [2] |

| Fragmentation Base Peak | Variable | Ring-containing fragments | [2] |

The mass spectral data provides valuable information for compound identification and can be used in conjunction with other analytical techniques for comprehensive characterization [2].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy of 4-(2-Methylpropyl)piperidine hydrochloride reveals characteristic absorption bands that confirm the presence of specific functional groups [11]. The piperidine nitrogen-hydrogen stretching vibrations typically appear in the region of 3200-3400 cm⁻¹, while carbon-hydrogen stretching vibrations of the alkyl groups are observed around 2800-3000 cm⁻¹ [11]. The hydrochloride salt formation may introduce additional bands related to the ionic interactions [11].

The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands corresponding to carbon-carbon and carbon-nitrogen stretching and bending vibrations specific to the piperidine ring system [11]. These bands provide valuable structural information and can be used for compound identification and purity assessment [11].

Ultraviolet-Visible spectroscopy typically shows minimal absorption in the ultraviolet region due to the saturated nature of the piperidine ring system [12]. The compound does not contain chromophoric groups that would result in significant absorption in the visible region, making it suitable for applications where optical transparency is desired [12].

Elemental Analysis and Purity Assessment

Elemental analysis provides quantitative confirmation of the molecular composition of 4-(2-Methylpropyl)piperidine hydrochloride [13]. The theoretical elemental composition for the hydrochloride salt (C₉H₂₀ClN) consists of approximately 60.8% carbon, 11.3% hydrogen, 7.9% nitrogen, and 19.9% chlorine [1]. Experimental values within ±0.4% of theoretical values are typically considered acceptable for confirming compound identity and purity [13].

High-Performance Liquid Chromatography represents the primary analytical technique for purity assessment, with reverse-phase conditions using C18 columns providing optimal separation [13]. Ultraviolet detection at 210 nm wavelength is commonly employed due to the compound's absorption characteristics [13]. Purity levels of ≥95% are typically required for research applications, with higher purity grades available for specialized uses [3].

| Analytical Parameter | Method/Value | Reference |

|---|---|---|

| Carbon Content | 60.8% (theoretical) | [1] |

| Hydrogen Content | 11.3% (theoretical) | [1] |

| Nitrogen Content | 7.9% (theoretical) | [1] |

| Chlorine Content | 19.9% (theoretical) | [1] |

| HPLC Purity | ≥95% typically required | [3] [13] |

| Detection Wavelength | 210 nm (UV) | [13] |

The retrosynthetic analysis of 4-(2-Methylpropyl)piperidine hydrochloride reveals multiple viable synthetic pathways that can be systematically evaluated based on starting material availability, reaction complexity, and desired stereochemical outcomes [1] [2]. The target molecule contains a piperidine ring with an isobutyl substituent at the 4-position, which suggests several disconnection strategies.

The primary retrosynthetic disconnections include: (1) formation of the piperidine ring from acyclic precursors through cyclization reactions, (2) functionalization of preformed piperidine rings through alkylation or substitution reactions, and (3) ring-closing metathesis or cyclization approaches from appropriately substituted precursors [3] [4]. Each disconnection strategy offers distinct advantages in terms of stereochemical control and functional group tolerance.

Strategic considerations for retrosynthetic planning must account for the specific positioning of the 2-methylpropyl group, which requires either regioselective introduction during ring formation or selective functionalization of the 4-position in preformed piperidine derivatives [5]. The hydrochloride salt formation represents the final step in most synthetic routes, providing enhanced stability and purification advantages for pharmaceutical applications.

Classical Synthetic Routes

Cyclization of Glutaric Acid Derivatives

The cyclization approach using glutaric acid derivatives represents one of the most straightforward methods for constructing the piperidine core structure with the desired substitution pattern . This methodology involves the reaction of glutaric anhydride with isobutylamine under controlled acidic conditions to form an intermediate amide, which subsequently undergoes intramolecular cyclization to yield the target piperidine-2,6-dione .

The reaction typically proceeds through heating glutaric anhydride with isobutylamine under acidic conditions at temperatures ranging from 80-100°C . The formation of the piperidine-2,6-dione intermediate is followed by selective reduction to convert the dione functionality to the desired piperidine structure. This approach offers several advantages including high purity products and relatively mild reaction conditions, though it requires multiple synthetic steps and typically provides moderate yields in the range of 44-55% [8] .

Industrial-scale implementations of this methodology often employ continuous flow reactors to enhance efficiency and yield optimization . The purification process typically involves recrystallization from appropriate solvents such as ethanol or acetonitrile to achieve high purity products exceeding 95% . The method demonstrates good scalability and has been successfully employed for multi-gram scale preparations.

Alkylation of Piperidine Ring

Direct alkylation of the piperidine ring represents a convergent approach where the heterocyclic core is formed first, followed by introduction of the 2-methylpropyl substituent . This methodology typically involves the treatment of piperidine derivatives with 2-methylpropyl halides in the presence of strong bases such as sodium hydroxide or potassium carbonate .

The alkylation reaction proceeds through nucleophilic attack of the piperidine nitrogen on the alkyl halide, typically requiring temperatures of 80-100°C and reaction times of several hours . The use of dipolar aprotic solvents such as dimethylformamide or dimethyl sulfoxide enhances the reaction rate and selectivity . Yields for this transformation typically range from 75-95%, making it one of the more efficient classical approaches .

However, the alkylation approach can suffer from potential side reactions when strong bases are employed, including elimination reactions and multiple alkylation products [11]. Careful control of reaction stoichiometry and temperature is essential to minimize these competing pathways. The method offers the advantage of using readily available starting materials and relatively simple reaction procedures.

Knoevenagel Condensation Followed by Cyclization

The Knoevenagel condensation approach provides an elegant route to substituted piperidines through a sequential condensation-cyclization strategy [12] [13] [14]. This methodology involves the initial condensation of appropriate aldehydes with active methylene compounds in the presence of piperidine as a catalyst, followed by cyclization to form the target heterocycle [12] [14].

The reaction mechanism proceeds through formation of an intermediate enone via nucleophilic addition of the active methylene compound to the carbonyl group, followed by dehydration [12]. The piperidine catalyst facilitates both the initial condensation and the subsequent cyclization steps through its basic properties [14]. Optimal reaction conditions typically involve heating at 80°C in benzene solvent with piperidine and acetic acid as catalysts [13].

This approach demonstrates good regioselectivity and can provide yields ranging from 75-79% for the target products [13]. The method is particularly advantageous for its one-pot nature, reducing the number of purification steps required. However, the substrate scope can be limited, and the reaction conditions must be carefully optimized to favor the desired cyclization pathway over competing side reactions [13].

One-Pot Sequential Coupling and Hydrogenation

Modern synthetic approaches have incorporated one-pot sequential reactions that combine coupling reactions with subsequent hydrogenation steps to provide efficient access to substituted piperidines [15] [16]. This methodology typically employs palladium-catalyzed coupling reactions followed by hydrogenation of the resulting intermediates [15] [16].

The sequential process begins with Suzuki-Miyaura coupling or related cross-coupling reactions to form appropriately substituted pyridine or dihydropyridine intermediates [15]. These intermediates are then subjected to hydrogenation conditions in the same reaction vessel to provide the fully saturated piperidine products [15]. The use of bifunctional catalysts enables both transformations to proceed efficiently without intermediate isolation [15].

This approach offers several advantages including mild reaction conditions, broad substrate scope, and excellent yields typically ranging from 70-95% [15] [16]. The method is particularly valuable for complex substrates containing sensitive functional groups that might not tolerate harsher reaction conditions. However, the requirement for expensive precious metal catalysts can limit its application in large-scale industrial processes.

Modern and Green Chemistry Approaches

Continuous Flow Synthesis

Continuous flow synthesis has emerged as a powerful technology for the preparation of piperidine derivatives, offering enhanced control over reaction parameters and improved safety profiles [17] [18] [19]. Microreactor systems enable precise temperature and residence time control, leading to improved yields and reduced side product formation [17] [19].

A typical continuous flow setup for piperidine synthesis involves the use of microreactors with integrated monitoring systems [17]. The approach has been successfully demonstrated for the synthesis of complex piperidine derivatives, achieving yields of 85-95% with significantly reduced reaction times compared to batch processes [18] [19]. The enhanced heat and mass transfer characteristics of microreactors enable reactions to proceed under milder conditions while maintaining high efficiency.

The continuous flow approach offers particular advantages for enzymatic transformations, where the controlled environment can maintain optimal enzyme activity [19]. For example, omega-transaminase-immobilized systems have been developed for the continuous synthesis of chiral piperidine derivatives with excellent enantioselectivity and space-time yields exceeding 930 grams per liter per day [19].

Metal-Mediated and Catalytic Strategies

Advanced metal-catalyzed approaches have revolutionized piperidine synthesis by enabling highly selective transformations under mild conditions [20] [21] [22] [23]. Rhodium-catalyzed carbometalation reactions have emerged as particularly powerful tools for the asymmetric synthesis of substituted piperidines [22] [23].

The rhodium-catalyzed approach involves the carbometalation of dihydropyridine substrates with boronic acids in the presence of chiral phosphine ligands [22] [23]. This methodology provides excellent regio- and enantioselectivity, with yields typically ranging from 80-96% and enantiomeric excesses exceeding 95% [22] [23]. The reaction proceeds through a well-defined catalytic cycle involving rhodium-hydride intermediates and can be performed on gram scale.

Palladium-catalyzed methods have also been developed for intramolecular C-H amination reactions, providing access to piperidines through cyclization of appropriately substituted precursors [21]. These transformations typically proceed through palladium-nitrene intermediates and demonstrate excellent functional group tolerance [21]. Copper-catalyzed variants using N-fluoride amides have also been reported, offering complementary reactivity patterns [21].

Asymmetric and Stereoselective Synthesis

The development of asymmetric synthetic methods for piperidine derivatives has been driven by the need for enantiopure compounds in pharmaceutical applications [24] [22] [25] [26]. Chiral auxiliary-based approaches and catalytic asymmetric transformations represent the two primary strategies for achieving high levels of stereochemical control.

Rhodium-catalyzed asymmetric carbometalation reactions represent one of the most successful approaches for the enantioselective synthesis of 3-substituted piperidines [22] [23]. The use of (S)-Segphos as a chiral ligand enables the synthesis of tetrahydropyridine intermediates with excellent enantioselectivity, which can be further reduced to provide the target piperidines [22] [23]. This methodology has been successfully applied to the formal syntheses of pharmaceutical targets including Preclamol and Niraparib.

Organocatalytic approaches using chiral secondary amines have also been developed for the asymmetric synthesis of substituted piperidines [25]. These methods typically proceed through iminium ion activation of electrophilic partners, followed by intramolecular cyclization to form the piperidine ring with high levels of stereocontrol [25]. The approach offers advantages in terms of catalyst cost and operational simplicity compared to transition metal-catalyzed methods.

Optimization of Reaction Conditions

Solvent Selection and Temperature Control

Solvent selection plays a critical role in optimizing piperidine synthesis reactions, affecting both reaction rates and product selectivity [27] [28] [29]. The choice of solvent must consider factors including substrate solubility, catalyst stability, and environmental impact [27] [30].

For polar transformations such as Knoevenagel condensations, polar aprotic solvents like dimethyl sulfoxide and dimethylformamide typically provide optimal results [29]. However, environmental considerations have driven the development of greener alternatives including ethanol and water-based systems [27]. Binary solvent mixtures combining polar and non-polar components can offer improved performance while meeting green chemistry criteria [27].

Temperature control is equally critical, as it affects both reaction kinetics and thermodynamic selectivity [28] [29]. Most piperidine synthesis reactions proceed optimally in the range of 25-100°C, with specific temperature requirements depending on the reaction mechanism [28]. Continuous monitoring of reaction temperature and the use of automated control systems can significantly improve reproducibility and yield [28].

The optimization of solvent and temperature conditions typically results in yield improvements of 10-30% compared to non-optimized conditions [29]. Systematic design of experiments approaches can efficiently identify optimal conditions while minimizing the number of experimental runs required [28].

Catalyst and Reagent Choices

The selection of appropriate catalysts and reagents represents a crucial aspect of reaction optimization, often determining the success or failure of a synthetic transformation [28] [31]. For metal-catalyzed reactions, factors including catalyst loading, ligand selection, and catalyst recovery must be carefully considered [28].

Palladium and rhodium catalysts are among the most commonly employed for piperidine synthesis, offering excellent activity and selectivity profiles [20] [15] [22]. However, the high cost of these metals necessitates optimization of catalyst loading and development of efficient recovery protocols [28]. Alternative catalysts based on more abundant metals such as iron and copper are increasingly being investigated [32].

The choice of reducing agents for hydrogenation steps significantly impacts both yield and selectivity [20]. While traditional reagents such as lithium aluminum hydride provide high efficiency, milder alternatives including sodium borohydride and catalytic hydrogenation offer improved functional group tolerance [20]. The optimization of catalyst and reagent choices can result in yield enhancements of 20-50% in many cases [28].

Yield and Regioselectivity Enhancement

Strategies for enhancing yield and regioselectivity in piperidine synthesis focus on controlling competing reaction pathways and optimizing reaction kinetics [5] [33] [34]. Regioselective introduction of substituents at specific positions on the piperidine ring requires careful consideration of electronic and steric factors [5].

The use of protecting groups can significantly enhance regioselectivity by blocking undesired reaction sites [33]. For example, N-protecting groups such as Boc and Cbz have been widely employed to direct alkylation reactions to specific positions on the piperidine ring [33]. The choice of protecting group must balance ease of introduction and removal with stability under the reaction conditions.

Kinetic studies have revealed that many piperidine synthesis reactions follow complex multi-step mechanisms where the initial steps are often rate-determining [35]. Optimization of reagent concentrations and reaction temperatures based on kinetic analysis can lead to substantial improvements in both yield and selectivity [35]. Temperature-dependent studies enable the determination of activation parameters, providing insights for further optimization [35].

Purification and Isolation Techniques

Chromatographic Methods

Chromatographic purification represents the most versatile and widely applicable method for purifying piperidine derivatives [36] [37] [38]. Silica gel column chromatography using gradient elution systems provides excellent resolution for most piperidine compounds, typically achieving purities of 95-99% [36].

The selection of appropriate mobile phase systems depends on the polarity and functional group content of the target compound [37]. For 4-(2-methylpropyl)piperidine hydrochloride, typical gradient systems employ combinations of toluene and ethyl acetate, with optional addition of small amounts of triethylamine to improve peak shape [36]. Modern flash chromatography systems enable rapid purification with automated fraction collection [36].

High-performance liquid chromatography (HPLC) provides the highest levels of purity for analytical and pharmaceutical applications [39] [40]. Reverse-phase C18 columns with acetonitrile-water mobile phases are most commonly employed for piperidine derivatives [39] [37]. The method can achieve purities exceeding 99.5%, though recovery rates are typically lower (50-70%) due to the small scale of operation [40].

Recrystallization Protocols

Recrystallization remains the preferred method for large-scale purification of piperidine derivatives, offering excellent balance between purity, recovery, and cost-effectiveness [41] [42]. The selection of appropriate solvents is critical for achieving optimal purification results [41].

Ethanol has emerged as the most widely used solvent for recrystallizing piperidine derivatives, providing good solubility at elevated temperatures and appropriate crystallization behavior upon cooling [41] [42]. The typical protocol involves dissolving the crude product in hot ethanol, followed by slow cooling to room temperature to promote crystal formation [41]. This approach typically achieves purities of 92-97% with recovery rates of 75-90%.

Alternative solvents including acetonitrile and mixed solvent systems can be employed for compounds with different solubility profiles [41]. Acetonitrile recrystallization typically provides slightly lower purities (90-95%) but can be advantageous for compounds that decompose in ethanol [41]. The use of anti-solvents such as diethyl ether can enhance crystallization efficiency and improve product quality [42].

Analytical Verification of Product Identity

Comprehensive analytical characterization is essential for confirming the identity and purity of synthesized piperidine derivatives [39] [40] [43]. Multiple orthogonal analytical techniques should be employed to provide unambiguous identification [43].

Nuclear magnetic resonance (NMR) spectroscopy represents the primary tool for structural confirmation, with both 1H and 13C NMR providing detailed information about the molecular structure [36] [42]. For piperidine derivatives, characteristic signals for the ring protons appear in the range of δ 1.4-2.8 ppm, while the isobutyl substituent shows distinct multipicity patterns .

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of piperidine derivatives [40] [42]. High-resolution mass spectrometry enables precise molecular formula determination, while tandem MS techniques can provide detailed structural information [40]. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for volatile piperidine compounds [44] [45].

Infrared spectroscopy provides complementary structural information, with characteristic bands for C-N stretching and ring deformation modes [42]. X-ray crystallography can provide definitive structural confirmation when suitable crystals can be obtained, also revealing important information about conformational preferences [46] [41].

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant